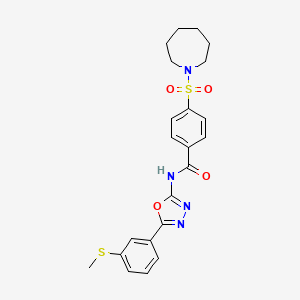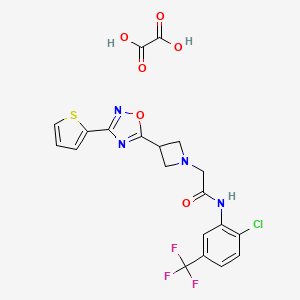![molecular formula C14H16N4O3S B2411197 Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate CAS No. 419539-60-9](/img/structure/B2411197.png)
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate, or BACAT, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
a. Anticancer Agents: BTAC derivatives have been investigated for their cytotoxic activity against cancer cells. Researchers have synthesized various analogs and evaluated their efficacy in inhibiting tumor growth. The thiadiazole scaffold in BTAC contributes to its antiproliferative properties, making it an interesting lead compound for further drug development .
b. Anti-Inflammatory Properties: BTAC derivatives have shown anti-inflammatory effects by modulating key inflammatory pathways. These compounds could be valuable in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
c. Antimicrobial Agents: The thiadiazole moiety in BTAC is known for its antimicrobial activity. Researchers have explored BTAC derivatives as potential antibiotics, targeting bacterial and fungal infections. These compounds may offer alternatives to existing antimicrobial agents .
Organic Synthesis and Heterocyclic Chemistry
BTAC serves as a versatile building block for constructing complex organic molecules. Let’s explore its applications in this context:
a. Diverse Heterocyclic Scaffolds: Researchers have utilized BTAC to synthesize various heterocyclic compounds. These include poly-substituted heterocycles and fused heterocycles. Methods such as one-pot multi-component reactions, cyclocondensation, and coupling reactions have been employed to create structurally diverse molecules .
b. Fused Heterocycles: BTAC derivatives have been used to generate fused heterocyclic scaffolds. These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Such compounds find applications in materials science, drug discovery, and agrochemicals .
Calcium Homeostasis Modulation
Interestingly, a derivative of BTAC—5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride —has been identified as a potent inhibitor of NCX3 (a sodium-calcium exchanger). This compound could play a role in controlling Ca(2+) homeostasis under physiological and pathological conditions .
Propriétés
IUPAC Name |
butyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-3-9-21-13(19)11-12(22-18-17-11)16-14(20)15-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVSBWZQJQVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)


![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)

![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)
![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)

![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)